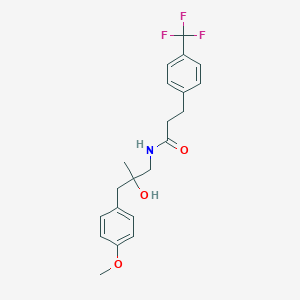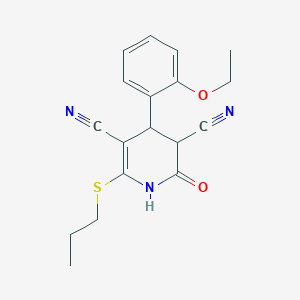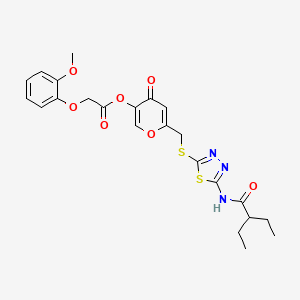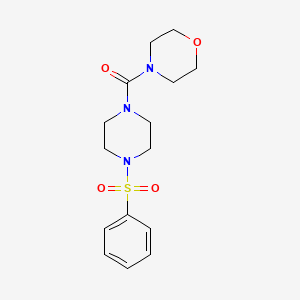
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, also known as DBM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM is a member of the benzofuran family and has been studied extensively for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Applications De Recherche Scientifique
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways, such as NF-κB and STAT3.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and neuroprotective effects. This compound has been shown to reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
This compound has also been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound exerts its neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.
Mécanisme D'action
The mechanism of action of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways and transcription factors. For example, this compound has been shown to inhibit the activity of NF-κB and STAT3, which are involved in inflammation and cancer progression. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to modulate the expression of various genes, such as Bcl-2 and Bax, which are involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one research. First, more studies are needed to fully understand the mechanism of action of this compound. Second, the toxicity and pharmacokinetics of this compound need to be thoroughly evaluated to determine its safety and efficacy in humans. Third, more studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative diseases. Fourth, the development of novel this compound derivatives with improved potency and selectivity is an area of active research. Finally, the development of new synthetic methods for this compound and its derivatives is an area of interest for organic chemists.
Méthodes De Synthèse
(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can be synthesized through a multi-step process that involves the condensation of 2,4-dichlorobenzaldehyde and 6-methoxybenzofuran-3-one in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as the temperature, solvent, and catalyst concentration.
Propriétés
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-11-4-5-12-14(8-11)21-15(16(12)19)6-9-2-3-10(17)7-13(9)18/h2-8H,1H3/b15-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYFZJOGLYYAIL-UUASQNMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2790580.png)
![1-[(3,5-Difluorophenyl)disulfanyl]-3,5-difluorobenzene](/img/structure/B2790581.png)
![2-(4-Chlorophenyl)-4-(isobutylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2790582.png)

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790585.png)


![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2790593.png)

![N-(4-ethoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2790595.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2790598.png)
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2790599.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)